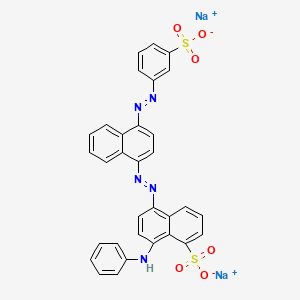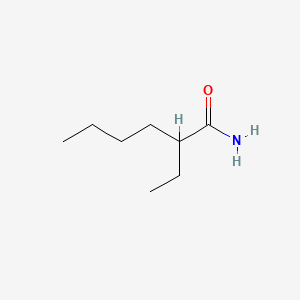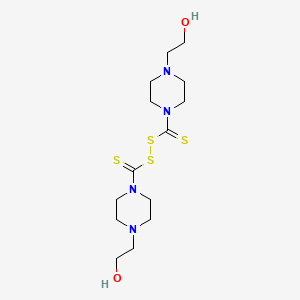
2'-Chloroacetanilide
Overview
Description
2-Chloroacetanilide, also known as 2-chloroacetanilide, is an aromatic chemical compound with the molecular formula C8H7ClO. It is an important intermediate in the synthesis of drugs, dyes, and other organic compounds. It is a white crystalline solid with a melting point of 111-112°C. 2-Chloroacetanilide is an important building block in the synthesis of many drugs, dyes and other organic compounds.
Scientific Research Applications
Combined Effects on Aquatic Organisms : Chloroacetanilides, including 2'-Chloroacetanilide, are used as pre-emergence herbicides and can be found in surface waters. Their combined effects on aquatic non-target organisms like algae are concerning. Research shows that the joint effects of various chloroacetanilide herbicides can be predicted from knowledge of the concentration-response relationships of single substances, indicating a similar mechanism of action in algae (Junghans et al., 2003).
Environmental Impacts and Remediation Strategies : The environmental impacts of chloroacetanilides are significant due to their classification as carcinogens. Biological methods, particularly using bacterial strains like Paracoccus sp., show promise in the complete mineralization of these herbicides. Ozone treatment is also efficient but can produce resistant by-products (Mohanty & Jena, 2019).
Reductive Dechlorination : Studies on the reductive dechlorination of chloroacetanilide herbicides in water have explored the use of Co complex-supported catalysts. These catalysts have high catalytic activity and good selectivity, although their biodegradability remains a challenge (He et al., 2017).
Effects on Photosynthesis in Marine Organisms : Chloroacetanilides inhibit photosynthesis and disrupt the thylakoid membranes in marine phototrophs, as shown in studies with the dinoflagellate Prorocentrum minimum. These findings highlight the potential environmental impact on marine ecosystems (Kim, Wang, & Ki, 2021).
Toxicity to Human and Rat Hepatoma-Derived Cells : The cytotoxicity of chloroacetanilides in rat and human hepatoma-derived cells has been studied, revealing their potential toxic effects and the protective role of glutathione (Dierickx, 2004).
Interactions with Human ABC Transporter Proteins : Chloroacetanilide herbicides interact with human multidrug resistance transporters, highlighting their potential role in hazard prediction and how they can modulate drug absorption (Oosterhuis et al., 2008).
Impact on Soil Microorganisms : The effect of chloroacetanilides on soil microbial biomass growth and activity has been studied, showing their enhancement of enzymatic activities and variable effects based on chemical structure and soil properties (Saha et al., 2012).
Spectral Characterization and Crystal Structure : The spectral characterization and crystal structure of 2-acetyl-2'-chloroacetanilide, a related compound, have been studied, providing insights into its molecular structure (Tai, 2011).
Safety and Hazards
2’-Chloroacetanilide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Future Directions
Mechanism of Action
Target of Action
2’-Chloroacetanilide, also known as N-(2-Chlorophenyl)acetamide, is a type of chloroacetanilide herbicide. The primary targets of this compound are the biosynthesis of very long-chain fatty acids (VLCFAs) in microsomes . These VLCFAs play crucial roles in various biological processes, including lipid synthesis and protein modification .
Mode of Action
The compound acts by inhibiting the biosynthesis of VLCFAs, thereby disrupting the normal growth and development of plants .
Biochemical Pathways
The inhibition of VLCFA synthesis disrupts several biochemical pathways. For instance, it affects the synthesis of lipids, alcohols, fatty acids, proteins, isoprenoids, and flavonoids . The compound’s degradation mechanism involves a series of reactions, including nucleophilic substitution, which leads to the formation of various metabolites .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it has poor water solubility , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of VLCFA synthesis by 2’-Chloroacetanilide leads to the disruption of normal plant growth and development . This results in the death of the plant, thereby achieving the desired herbicidal effect. The compound’s action can also have unintended consequences, such as toxicity to non-target organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’-Chloroacetanilide. For instance, the compound can contaminate aquatic environments via agricultural runoff and leaching . Its persistence and toxicity in water can pose risks to aquatic organisms . Furthermore, certain microbes have evolved to degrade the compound, potentially influencing its environmental fate .
Biochemical Analysis
Biochemical Properties
2’-Chloroacetanilide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with nucleophilic sites in proteins, including cysteine residues, leading to post-translational modifications. These interactions can result in the misfolding of proteins and disruption of cellular proteostasis networks . The compound’s electrophilic nature allows it to form covalent bonds with reactive sites on proteins, thereby affecting their stability and function.
Cellular Effects
The effects of 2’-Chloroacetanilide on various types of cells and cellular processes are profound. It has been observed to induce protein destabilization profiles in cells, particularly targeting proteins with reactive cysteine residues . This destabilization can compromise cellular proteostasis and lead to the accumulation of misfolded proteins. Additionally, 2’-Chloroacetanilide can influence cell signaling pathways, gene expression, and cellular metabolism by modifying key proteins involved in these processes.
Molecular Mechanism
At the molecular level, 2’-Chloroacetanilide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electrophilic haloacetamide motif allows it to form covalent bonds with nucleophilic sites on proteins, leading to their modification and potential misfolding . This can result in the inhibition or activation of enzymes, depending on the specific protein targets and the nature of the modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Chloroacetanilide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound can induce protein destabilization and misfolding over extended periods, leading to chronic disruptions in cellular proteostasis . The stability of 2’-Chloroacetanilide in various conditions and its degradation products can also influence its long-term effects on cells.
Dosage Effects in Animal Models
The effects of 2’-Chloroacetanilide vary with different dosages in animal models. At lower doses, the compound may induce mild protein modifications and cellular stress responses. At higher doses, it can lead to significant protein misfolding, cellular toxicity, and adverse effects on organ function . Threshold effects have been observed, where the impact of the compound becomes more pronounced beyond certain dosage levels.
Metabolic Pathways
2’-Chloroacetanilide is involved in specific metabolic pathways, including its degradation and transformation into metabolites. The compound undergoes N-dealkylation and amide hydrolysis, leading to the formation of metabolites such as 2-methyl-6-ethylaniline and 2,6-diethylaniline . These metabolites are further processed through hydroxylation and other enzymatic reactions, contributing to the overall metabolic flux and changes in metabolite levels.
Transport and Distribution
Within cells and tissues, 2’-Chloroacetanilide is transported and distributed through interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its log Kow value, influence its solubility and distribution in aqueous environments . Additionally, its interactions with specific transporters can affect its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of 2’-Chloroacetanilide is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on protein stability and function . Understanding the localization patterns of 2’-Chloroacetanilide can provide insights into its role in cellular processes and its potential impact on cellular health.
Properties
IUPAC Name |
N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQTRVKSOEHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060200 | |
| Record name | Acetamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | o-Chloroacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL, MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE, VERY SOL IN ETHER, HOT BENZENE | |
| Record name | O-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000963 [mmHg] | |
| Record name | o-Chloroacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM DIL ACETIC ACID | |
CAS No. |
533-17-5 | |
| Record name | N-(2-Chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Chloroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Chloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Chloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-chloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CHLOROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20C42PA69Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
88 °C | |
| Record name | O-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















